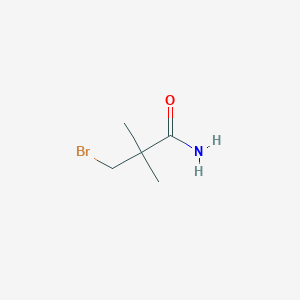

3-Bromo-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,2-dimethylpropanamide is a chemical compound with the molecular formula C5H10BrNO and a molecular weight of 180.05 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,2-dimethylpropanamide has been theoretically investigated using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2,2-dimethylpropanamide are not available, similar halogenoalkanes like bromomethane and 2-bromo-2-methylpropane have been studied. Bromomethane reacts via an SN2 mechanism, while 2-bromo-2-methylpropane reacts via an SN1 mechanism .Physical And Chemical Properties Analysis

3-Bromo-2,2-dimethylpropanamide has a molecular weight of 180.05 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis and Characterization : The compound has been used in the synthesis of various chemicals. For instance, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, a related compound, has been synthesized for its potential use in fine chemicals, showing its versatility in chemical synthesis processes (Yang Gui-qiu & Yu Chun-rui, 2004).

Applications in Material Science

- Material Science and Engineering : Compounds like 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, which share structural similarities with 3-Bromo-2,2-dimethylpropanamide, are studied for their potential in material science, particularly in forming complex structures and hydrogen bonding networks (S. Yalcin et al., 2012).

Photodynamic Therapy

- Photodynamic Therapy : The compound's derivatives have been explored in photodynamic therapy, particularly in cancer treatment. For example, derivatives of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate have shown potential in this field, highlighting the broader application of bromo-dimethylpropanamide derivatives (Osman Asheri et al., 2016).

Antimicrobial Activity

- Antimicrobial Properties : Some derivatives, like (carboxyalkyl)dimethylsulfonium halides, synthesized from similar ω-halocarboxylic acids, exhibit significant antibacterial and antimycotic activities, indicating the potential antimicrobial application of 3-Bromo-2,2-dimethylpropanamide derivatives (Y. V. Bakhtiyarova et al., 2017).

Analytical Chemistry

- Analytical Chemistry : The compound and its derivatives are also used in analytical chemistry, such as in spectrophotometric assays. An example is the use of second-derivative UV spectrophotometry for determining the stability of related compounds, which is crucial in pharmaceutical and chemical analysis (V. Dabbene et al., 1997).

Safety And Hazards

While specific safety data for 3-Bromo-2,2-dimethylpropanamide is not available, similar compounds have been noted to be hazardous. For example, bromo-2-methylpropane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name |

3-bromo-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJQIADXUNOLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2-dimethylpropanamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)

![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)

![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)